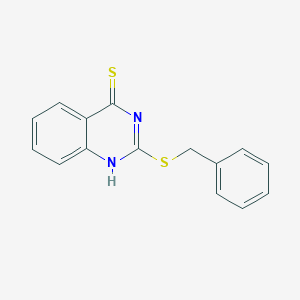![molecular formula C21H17ClN4O4S B317220 4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B317220.png)
4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazolidinylidene moiety, a pyrrole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 3-chloro-4-methylphenylhydrazine with a suitable diketone to form the pyrazolidinylidene intermediate. This intermediate is then reacted with a pyrrole derivative under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The choice of reagents and reaction conditions is critical to ensure the scalability and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyrazolidinylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole ring, such as albendazole and mebendazole, are structurally similar and have comparable biological activities.
Pyrazolidines: Compounds like phenylbutazone, which contain a pyrazolidine ring, share some structural features and pharmacological properties.
Uniqueness
4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic and material applications .
Properties
Molecular Formula |
C21H17ClN4O4S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
4-[2-[(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H17ClN4O4S/c1-13-4-5-16(12-19(13)22)26-21(28)18(20(27)24-26)11-15-3-2-10-25(15)14-6-8-17(9-7-14)31(23,29)30/h2-12H,1H3,(H,24,27)(H2,23,29,30)/b18-11- |
InChI Key |
LVFBSIKHMCTEMZ-WQRHYEAKSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2)Cl |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B317137.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B317138.png)
![2-(4-bromophenoxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B317140.png)

![2-(5-{[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B317146.png)
![3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B317147.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B317148.png)
![5-Chloro-2-(5-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B317149.png)
![3-[1-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B317150.png)
![2-(2-Chloro-6-methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B317153.png)
![7-[(3-iodophenyl)methyl]-1,3-dimethyl-8-sulfanylpurine-2,6-dione](/img/structure/B317155.png)
![N-(5-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B317156.png)
![N-(2-CHLOROPHENYL)-2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B317159.png)
![ethyl 4-[({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B317161.png)
